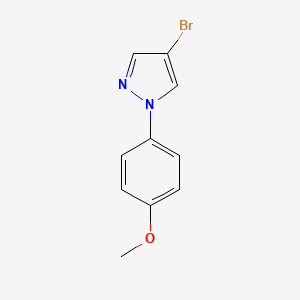

4-bromo-1-(4-methoxyphenyl)-1H-pyrazole

Vue d'ensemble

Description

“4-bromo-1-(4-methoxyphenyl)-1H-pyrazole” is a chemical compound . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

The synthesis of similar compounds has been studied . The Stevens rearrangement of quaternary ammonium salts containing 3-phenylprop-2-en-1-yl and 3-(4-bromo- or 4-methylphenyl)prop-2-yn-1-yl groups has been used . This process involves β-elimination of secondary amine to form conjugated dienyne, electrocyclization of the latter to cyclic allene intermediate, and fast 1,3- or 1,5-hydride shift .Molecular Structure Analysis

The molecular structure of “4-bromo-1-(4-methoxyphenyl)-1H-pyrazole” is represented by the SMILES stringCOc1ccc (cc1)-n2nc (C)c (Br)c2N . The InChI key is GAVHWSKSXJVVCR-UHFFFAOYSA-N . Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied . The Stevens rearrangement of quaternary ammonium salts is a key step . This reaction generates intermediate ammonium ylides that are capable of undergoing various transformations .Physical And Chemical Properties Analysis

The empirical formula of “4-bromo-1-(4-methoxyphenyl)-1H-pyrazole” isC11H12BrN3O . Its molecular weight is 282.14 .

Applications De Recherche Scientifique

Radiotracer Synthesis

- The compound has been used in the synthesis of PET radiotracers for studying CB1 cannabinoid receptors in the brain, demonstrating the feasibility of nucleophilic displacement in the 4-bromopyrazole ring (Katoch-Rouse & Horti, 2003).

Tautomerism Studies

- The tautomerism of NH-pyrazoles, closely related to 4-bromo-1-(4-methoxyphenyl)-1H-pyrazole, has been examined through X-ray crystallography and NMR spectroscopy, contributing to the understanding of molecular structures in different states (Cornago et al., 2009).

Precursors in Synthesis

- Brominated trihalomethylenones, similar to 4-bromo-1-(4-methoxyphenyl)-1H-pyrazole, have been explored as precursors in the synthesis of various pyrazole derivatives, showcasing their versatility in organic synthesis (Martins et al., 2013).

Structural and Spectroscopic Analysis

- Investigations involving derivatives of 4-bromo-1-(4-methoxyphenyl)-1H-pyrazole have contributed to the understanding of molecular conformation and hydrogen bonding through experimental and theoretical studies (Tamer et al., 2015).

Pharmaceutical Synthesis

- The compound has been utilized in the synthesis and biological evaluation of novel pyrazole-based heterocycles attached to sugar moieties, indicating its potential in the development of anti-diabetic drugs (Vaddiraju et al., 2022).

Corrosion Inhibition Studies

- Derivatives of 4-bromo-1-(4-methoxyphenyl)-1H-pyrazole have been studied for their potential as corrosion inhibitors in metal surfaces, demonstrating the compound's utility in industrial applications (Paul et al., 2020).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-bromo-1-(4-methoxyphenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-14-10-4-2-9(3-5-10)13-7-8(11)6-12-13/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDBWMAJYBWMUBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-1-(4-methoxyphenyl)-1H-pyrazole | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

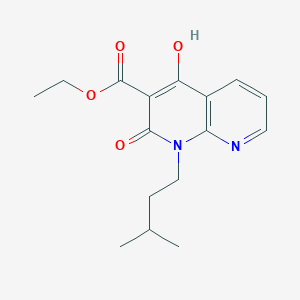

![Ethyl 5-hydroxy-8-methyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395597.png)

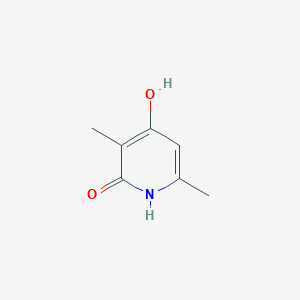

![Methyl 2-[(tert-butoxycarbonyl)(methyl)amino]-2-methylpropanoate](/img/structure/B1395617.png)

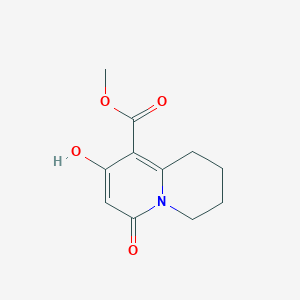

![Ethyl 5-hydroxy-8-(2-methoxyethyl)-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395618.png)